2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester
Overview
Description
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H11F2IO2 and its molecular weight is 340.1 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as those found in Suzuki–Miyaura coupling reactions . The presence of fluorine and iodine atoms enhances its reactivity and binding affinity with these enzymes, facilitating efficient catalytic processes. Additionally, the tert-butyl ester group provides stability and solubility, making it a valuable reagent in various biochemical assays.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and transcription factors, leading to changes in gene expression profiles . Furthermore, its interactions with cellular enzymes can impact metabolic flux and energy production, thereby affecting overall cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine and iodine atoms on the benzoic acid ring facilitate strong binding with enzyme active sites, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have provided insights into the temporal dynamics of its biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, this compound can enhance enzyme activity and promote beneficial cellular responses . Higher dosages may lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in biochemical research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative addition and transmetalation reactions . This compound interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and the levels of specific metabolites. Its role in these pathways underscores its importance in biochemical research and organic synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its use in various experimental settings.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The localization patterns are essential for understanding its role in cellular processes and optimizing its use in research applications.
Properties
IUPAC Name |
tert-butyl 2,4-difluoro-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLUEUCTAPTPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189968 | |
Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445862-86-1 | |
Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445862-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.